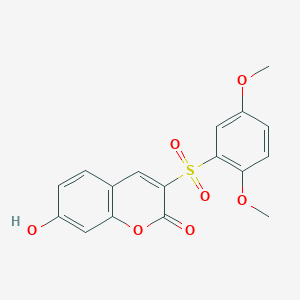

3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one

Description

3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) backbone substituted with a hydroxy group at position 7 and a 2,5-dimethoxybenzenesulfonyl group at position 2. Its molecular formula is C₁₇H₁₄O₇S, with a molecular weight of 362.35 g/mol. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by sulfonamide and coumarin pharmacophores .

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)sulfonyl-7-hydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7S/c1-22-12-5-6-13(23-2)15(9-12)25(20,21)16-7-10-3-4-11(18)8-14(10)24-17(16)19/h3-9,18H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJLUPIXOGPSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=C(C=C(C=C3)O)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,5-dimethoxyphenyl with a suitable sulfonyl chloride, followed by cyclization with a hydroxychromenone derivative under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2,5-Dimethoxyphenyl)sulfonyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide compounds.

Scientific Research Applications

3-((2,5-Dimethoxyphenyl)sulfonyl)-7-hydroxy-2H-chromen-2-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, while the chromen-2-one structure may interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between 3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one and analogous coumarin derivatives:

Biological Activity

3-(2,5-Dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one is a synthetic compound that belongs to the class of coumarins, which are known for their diverse biological activities. This article explores its biological activity, focusing on antioxidant, antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.

- Molecular Formula : C17H14O7S

- Molecular Weight : 362.3539 g/mol

- CAS Number : 1550697-69-2

Antioxidant Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant antioxidant properties. For instance, the compound's ability to scavenge free radicals was evaluated using the DPPH and ABTS assays. The results showed that it has antioxidant activity comparable to standard antioxidants like gallic acid and trolox:

| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |

|---|---|---|

| This compound | 6.4 | 4.5 |

| Gallic Acid | 2.5 | 2.0 |

| Trolox | Not specified | Not specified |

The mechanisms of antioxidant action include hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT), indicating a multifaceted approach to combating oxidative stress in biological systems .

Antimicrobial Activity

The antimicrobial potential of this compound was assessed against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using the microdilution method, revealing promising results:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | >64 |

The compound demonstrated significant inhibition against E. coli and S. aureus but was less effective against P. aeruginosa, suggesting selective antimicrobial efficacy .

Anticancer Activity

The cytotoxic effects of this compound were evaluated in vitro against several cancer cell lines, including HCT-116 (colorectal cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). The findings indicated that the compound induces apoptosis in cancer cells through oxidative stress mechanisms:

| Cell Line | IC50 (μM) |

|---|---|

| HCT-116 | 15 |

| HeLa | 20 |

| MDA-MB-231 | 25 |

These results highlight its potential as a therapeutic agent in cancer treatment by targeting oxidative stress pathways .

Anti-inflammatory Activity

Coumarins are recognized for their anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways by inhibiting enzymes involved in inflammation. The structural characteristics of coumarins allow them to interact with key enzymes, disrupting inflammatory signaling cascades . The specific anti-inflammatory effects of this compound are still under investigation but align with the broader pharmacological profile of coumarins.

Case Studies

- Case Study on Antioxidant Activity : A study conducted on various coumarin derivatives, including the target compound, revealed that they significantly reduced oxidative stress markers in HCT-116 cells, corroborating their potential use as antioxidant agents in therapeutic settings.

- Case Study on Anticancer Effects : In a comparative study involving multiple coumarin derivatives, the target compound showed superior cytotoxicity against breast cancer cells compared to other derivatives tested.

Q & A

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxy-benzenesulfonyl)-7-hydroxy-chromen-2-one?

- Methodological Answer : A common approach involves sulfonylation of 7-hydroxycoumarin derivatives. For example, reacting 7-hydroxycoumarin with 2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted sulfonyl chloride. Yield optimization requires strict anhydrous conditions and stoichiometric control.

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of:

- NMR : - and -NMR to confirm substitution patterns (e.g., sulfonyl group at C3, hydroxyl at C7). Aromatic protons in the benzenesulfonyl moiety typically appear as doublets in δ 6.8–7.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 405.05) and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and refine using SHELXL (monoclinic space groups are common for coumarin derivatives) .

Q. What preliminary biological assays are relevant for this compound?

- Methodological Answer : Screen for:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Fluorescence-based assays targeting CYP450 isoforms or acetylcholinesterase (common for sulfonylated coumarins) .

- Antioxidant Activity : DPPH radical scavenging at concentrations of 10–100 μM .

Advanced Research Questions

Q. How to design experiments to resolve contradictions in reported biological activities?

- Methodological Answer : Discrepancies in activity (e.g., neuroprotective vs. cytotoxic effects) may arise from:

-

Assay Conditions : Compare oxygen levels (normoxic vs. hypoxic), serum concentrations, and cell passage numbers. For example, cytotoxicity in MCF-7 cells under hypoxia (1% O) may differ significantly from normoxia .

-

Structural Analogues : Test derivatives (e.g., replacing the sulfonyl group with carbonyl) to isolate functional group contributions. Refer to SAR tables for guidance (Table 1) .

-

Purity Verification : Use HPLC-DAD (≥98% purity, C18 column, acetonitrile/water mobile phase) to exclude impurities as confounding factors .

Table 1 : Structural analogs and activity trends

Substituent Modifications Cytotoxicity (IC, μM) Solubility (LogP) 2,5-Dimethoxy-benzenesulfonyl 12.5 ± 1.2 (HeLa) 2.8 3,4-Dihydroxy-benzenesulfonyl 45.6 ± 3.1 (HeLa) 1.2 Unsubstituted benzenesulfonyl 28.3 ± 2.4 (HeLa) 3.1

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1A42 for CYP3A4). The sulfonyl group often forms hydrogen bonds with Arg105 or His307 residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

- QSAR Modeling : Train models with descriptors like polar surface area (PSA) and molar refractivity to predict activity across analogues .

Q. How to optimize experimental protocols for metabolite identification?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human or rat) at 37°C, and quench with acetonitrile. Use LC-MS/MS (Q-TOF) to detect phase I/II metabolites. Major metabolites often include hydroxylated sulfonyl groups or glucuronidated coumarin .

- Isotope Labeling : Synthesize -labeled derivatives to track metabolic pathways via isotopic patterns in mass spectra .

Q. What crystallographic challenges arise during structure determination?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from DMSO/ethanol (1:3) to obtain diffraction-quality crystals. Avoid aqueous solvents if the compound is hygroscopic .

- Twinned Data : For problematic datasets (e.g., pseudo-merohedral twinning), reprocess with SHELXL using the TWIN/BASF commands. R values <0.1 indicate acceptable data .

Key Notes

- Contradictory Data : Always cross-validate biological results with orthogonal assays (e.g., apoptosis via Annexin V alongside cytotoxicity assays) .

- Advanced SAR : Substituents at the sulfonyl group (e.g., methoxy vs. hydroxy) significantly alter LogP and membrane permeability, impacting in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.